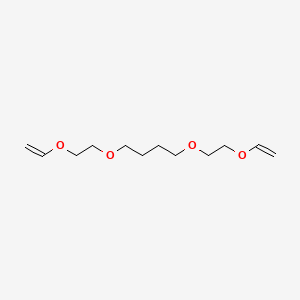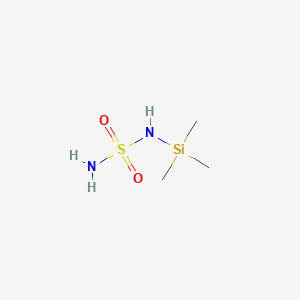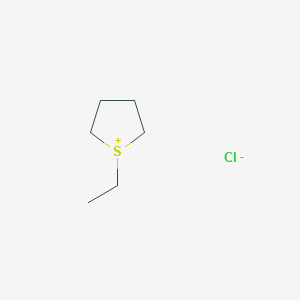
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate is a chemical compound that features an aziridine ring attached to an ethyl group, which is further bonded to a trifluoromethanesulfonate group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate typically involves the reaction of aziridine with ethyl trifluoromethanesulfonate. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile and displaces a leaving group from ethyl trifluoromethanesulfonate. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent the decomposition of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the potentially hazardous nature of aziridines .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Ring-Opening Polymerization: The strained aziridine ring can undergo polymerization to form polyamines, which have applications in materials science.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine ring .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions can lead to the formation of β-amino alcohols, β-amino thiols, or β-amino ethers .
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of new bonds. The trifluoromethanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl trifluoromethanesulfonate: A related compound that serves as a precursor in the synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate.
Aziridine-1-carbaldehyde oximes:
Uniqueness
This compound is unique due to the presence of both an aziridine ring and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and polymer chemistry .
Propiedades
Número CAS |
112599-15-2 |
|---|---|
Fórmula molecular |
C5H8F3NO3S |
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-3-9-1-2-9/h1-4H2 |
Clave InChI |
MKYVIBFBWFSRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


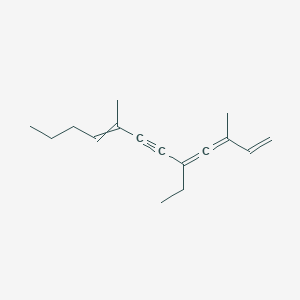
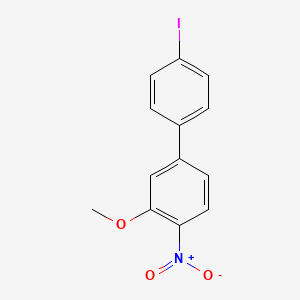
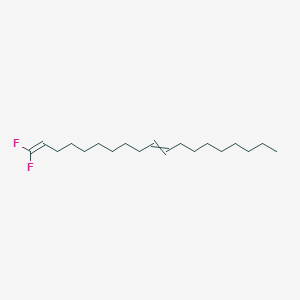
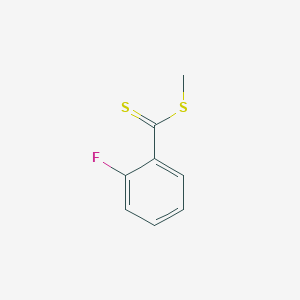
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

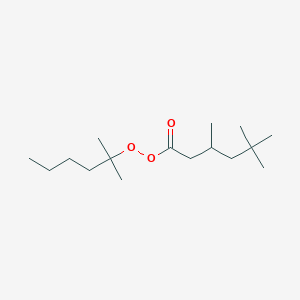
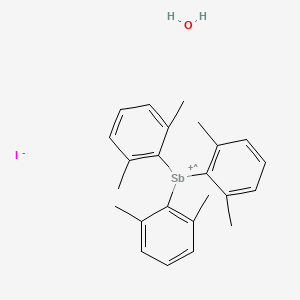
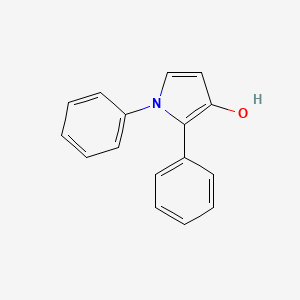
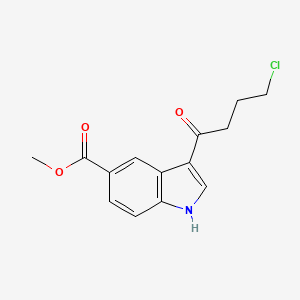
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
